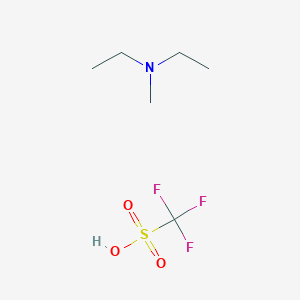
Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate; 99%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate (99%) is an organic compound that has been used in scientific research for a variety of applications. It is a white crystalline solid with a melting point of 145°C and a density of 1.3 g/cm3. This compound is a member of the imidazolium family of compounds, which have been widely studied for their unique properties and potential applications in a variety of fields. Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate (99%) has been used in research for its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate (99%) has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as an electrolyte in fuel cells and batteries, and as a reagent for the synthesis of polymers. It has also been used to study the behavior of molecules in solution and for the detection of metal ions in solution.
Wirkmechanismus
The mechanism of action of bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate (99%) is not yet fully understood. It is believed that the imidazolium ring of the compound acts as an electron donor, allowing it to interact with the cobalt(III) ion and form a complex. This complex then acts as a catalyst for the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate (99%) are not yet fully understood. However, some studies have suggested that the compound may have potential applications in cancer therapy, as it has been shown to inhibit the growth of certain types of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate (99%) has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 145°C and a density of 1.3 g/cm3. It is also soluble in many organic solvents, making it easy to use in a variety of experiments. However, it is important to note that the compound is toxic and should be handled with care.
Zukünftige Richtungen
The potential applications of bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate (99%) are numerous and varied. Further research is needed to better understand the biochemical and physiological effects of the compound and to explore its potential applications in cancer therapy. Additionally, further research is needed to explore its use as a catalyst in organic synthesis and as a reagent for the synthesis of polymers. Finally, further research is needed to study the behavior of molecules in solution and for the detection of metal ions in solution.
Synthesemethoden
Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate (99%) can be synthesized through a number of different methods. One method involves the reaction of 1-butyl-3-methylimidazolium chloride with cobalt(III) chloride in the presence of an aqueous solution of sodium tetrathiocyanate. This reaction produces the desired product, which can then be purified and dried.
Eigenschaften
InChI |
InChI=1S/2C8H15N2.4CNS.Co/c2*1-3-4-5-10-7-6-9(2)8-10;4*2-1-3;/h2*6-8H,3-5H2,1-2H3;;;;;/q2*+1;4*-1;+2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZOVKNQCWNNDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[Co+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30CoN8S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Tris(chloromethyl)silyl]benzene](/img/structure/B6310208.png)




![1-Hexyl-1,4-diaza[2.2.2.]bicylcooctanium bis(trifluoromethylsuflonyl)imide; 99%](/img/structure/B6310242.png)





